1,3-Bis(1-(methylphenyl)ethenyl)benzene
Description
This structure confers unique electronic and steric properties, making it valuable in polymer chemistry. Developed by The Dow Chemical Company, it serves as a precursor for multifunctional lithium-containing polymerization initiators . The compound is synthesized via the reaction of 1,3-disubstituted benzene derivatives with organolithium reagents, yielding soluble intermediates that facilitate controlled polymer chain growth in hydrocarbon solvents like cyclohexane or toluene . Its applications span the production of high-performance elastomers and resins, leveraging its ability to initiate stereospecific polymerizations .
Properties
CAS No. |
125025-98-1 |
|---|---|
Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,3-bis[1-(2-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H22/c1-17-10-5-7-14-23(17)19(3)21-12-9-13-22(16-21)20(4)24-15-8-6-11-18(24)2/h5-16H,3-4H2,1-2H3 |
InChI Key |
BPOKXOUKXFUPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-(methylphenyl)ethenyl)benzene typically involves the reaction of benzene derivatives with appropriate ethenylating agents. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-(methylphenyl)ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(1-(methylphenyl)ethenyl)benzene may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the production process, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-(methylphenyl)ethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl groups to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1,3-Bis(1-(methylphenyl)ethenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(1-(methylphenyl)ethenyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1,3-Bis[2-(4-pyridyl)ethenyl]benzene (1,3-bpeb)
- Structure : Replaces methylphenyl groups with pyridyl moieties.
- Properties : Forms luminescent metal-organic frameworks (MOFs), such as [Zn(1,3-bpeb)(sdc)]ₙ, which exhibits strong blue emission (λₑₘ ≈ 440 nm). However, luminescence quenching occurs in Mn²⁺ or Co²⁺-containing MOFs due to energy transfer from ligand to high-spin metal centers .
- Applications : Primarily used in optoelectronic materials, contrasting with the polymerization-focused role of 1,3-Bis(1-(methylphenyl)ethenyl)benzene .
Key Difference: Pyridyl groups enable metal coordination, while methylphenyl groups enhance solubility in nonpolar solvents for polymerization .
Substituent Variations in Alkyl-Substituted Analogues
1,3-Phenylene-bis-[3-methyl-1(4-ethylphenyl)pentylidene]bis(lithium)
- Structure : Ethyl substituents replace methyl groups on the phenyl rings.
- However, they may improve thermal stability in resulting polymers .
Ethynyl vs. Ethenyl Functionalization
1,3-Bis((trimethylsilyl)ethynyl)benzene
- Structure : Ethynyl (-C≡C-) linkages with trimethylsilyl (-SiMe₃) termini instead of ethenyl (-CH=CH-) groups.
- Properties : The ethynyl backbone enhances rigidity and π-conjugation, favoring applications in organic electronics. In contrast, ethenyl groups in 1,3-Bis(1-(methylphenyl)ethenyl)benzene allow reversible addition reactions critical for polymerization initiation .
Functional Group Diversity in Bis-Substituted Benzenes
Research Findings and Functional Insights
- Luminescence vs. Reactivity : While pyridyl-substituted analogues excel in luminescent MOFs, methylphenyl derivatives prioritize chemical reactivity for polymerization .
- Substituent Effects : Alkyl chain length (methyl vs. ethyl) modulates steric and electronic interactions, influencing polymerization kinetics and polymer microstructure .
- Synthetic Flexibility: The ethenyl backbone in 1,3-Bis(1-(methylphenyl)ethenyl)benzene allows facile modification, enabling tailored initiators for diverse monomers .
Biological Activity
1,3-Bis(1-(methylphenyl)ethenyl)benzene, also known by its CAS number 125025-98-1, is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into the biological activities of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C18H18
- Molecular Weight : 234.34 g/mol
- IUPAC Name : 1,3-bis(1-(methylphenyl)ethenyl)benzene
- Structure : The compound features a biphenyl structure with two vinyl groups substituted at the 1 and 3 positions.
The biological activity of 1,3-Bis(1-(methylphenyl)ethenyl)benzene is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may act through several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
- Cell Cycle Modulation : Studies suggest that it may influence cell cycle progression, particularly in cancer cells, by inducing cell cycle arrest.
- Apoptosis Induction : There is evidence indicating that this compound can promote apoptosis in certain cancer cell lines, contributing to its anticancer properties.
Anticancer Properties
A significant body of research has focused on the anticancer potential of 1,3-Bis(1-(methylphenyl)ethenyl)benzene. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Induces apoptosis and cell cycle arrest |
| HCT116 (Colon) | 12.5 | Modulates CDK4 and CDK6 expression |
| A549 (Lung) | 18.7 | Triggers oxidative stress and apoptosis |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of 1,3-Bis(1-(methylphenyl)ethenyl)benzene. It has exhibited activity against several bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
Case Study 1: Anticancer Efficacy
In a study published by MDPI, researchers evaluated the effect of 1,3-Bis(1-(methylphenyl)ethenyl)benzene on HCT116 colon cancer cells. The results indicated that treatment with the compound led to significant cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The study concluded that the compound's mechanism involves interference with CDK expression, leading to inhibited proliferation of cancer cells .
Case Study 2: Antimicrobial Properties
A separate investigation assessed the antimicrobial activity of various derivatives of bis-styrylbenzene compounds, including 1,3-Bis(1-(methylphenyl)ethenyl)benzene. The results showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study suggested that structural modifications could enhance its antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
